Thiophene Regioisomer Differentiation: 3-Thienyl vs. 2-Thienyl Attachment in Non-Annulated Thiophenylamide FABP Inhibitors
The patent series US 9,353,102 B2 explicitly encompasses both 2-thiophenyl and 3-thiophenyl regioisomers within the general formula (I), but the exemplified compounds and biological data tables within the patent demonstrate that FABP4 inhibitory IC₅₀ values can vary by >10-fold between regioisomeric pairs sharing otherwise identical substitution patterns [1]. In the absence of a direct measurement for the target compound, the 3-thienyl attachment present in N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide constitutes a structurally distinct regioisomer relative to the more commonly synthesized 2-thienyl analogs (e.g., CAS 2034483-44-6, which carries an additional thiophen-2-yl group). This regioisomeric difference is expected to alter the dihedral angle between the thiophene ring and the oxalamide core, thereby modulating the presentation of the hydroxyethyl hydrogen-bond donor to the FABP binding pocket [1].
| Evidence Dimension | FABP4 inhibitory potency (IC₅₀) regioisomer dependence |
|---|---|
| Target Compound Data | Not directly reported; 3-thienyl regioisomer topology present |
| Comparator Or Baseline | Exemplified 2-thienyl analogs in US 9,353,102 B2 show IC₅₀ range of ~0.05–5 µM against FABP4 (specific values not disclosed for the target compound) |
| Quantified Difference | >10-fold difference between regioisomeric pairs reported within the patent series for FABP4 IC₅₀ |
| Conditions | FABP4 competitive binding assay; conditions as described in US 9,353,102 B2 |
Why This Matters
Procurement of the 3-thienyl regioisomer rather than a 2-thienyl analog is critical for maintaining SAR continuity in FABP-targeted programs, as regioisomer selection alone can shift potency by an order of magnitude.
- [1] Kuehne, H., Kuhn, B., Ceccarelli, S.M., Obst Sander, U., Richter, H., Neidhart, W., Buettelmann, B. Non-annulated thiophenylamides. U.S. Patent 9,353,102 B2, issued May 31, 2016. Assignee: Hoffmann-La Roche Inc. View Source
